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Compound of Interest

Compound Name: 4-Acryloylmorpholine

Cat. No.: B1203741

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of the 4-
Acryloylmorpholine (4-AM) monomer. 4-Acryloylmorpholine is a versatile monomer utilized
in the synthesis of polymers for a range of applications, including hydrogels for drug delivery
and biocompatible materials. A thorough understanding of its spectroscopic characteristics is
essential for its identification, purity assessment, and the analysis of its polymerization kinetics.

Molecular Structure and Properties

4-Acryloylmorpholine (C7H11NO2) is a derivative of morpholine and acrylic acid, combining
the hydrophilic nature of the morpholine ring with the reactive vinyl group of the acryloyl moiety.
[1] This unique structure confers its solubility in water and many organic solvents, making it a
valuable component in polymer chemistry.[2][3]

Key Properties:

CAS Number: 5117-12-4[1][2]

Molecular Weight: 141.17 g/mol [1][2]

Appearance: Colorless to pale yellow liquid[2][4][5]

Boiling Point: 158°C at 50 mmHg[2][3]
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e Density: 1.122 g/mL at 25°C[2][3]

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 4-Acryloylmorpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 4-

Acryloylmorpholine.

Table 1: *H NMR Spectroscopic Data for 4-Acryloylmorpholine[2][3]

Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, H2) Assignment
6.57 dd 16.7,10.6 Vinyl CH

6.29 dd 16.7, 1.9 Vinyl CHz (trans)
5.72 dd 10.6, 1.9 Vinyl CHz (cis)
351.3.73 " Morpholine N-CH:z

and O-CH:

Table 2: 3C NMR Spectroscopic Data for 4-Acryloylmorpholine[2][3]

Chemical Shift (6, ppm) Assighment
164.92 Carbonyl C=0
127.69 Vinyl CH

126.64 Vinyl CH:z

66.22 Morpholine O-CH:
45.66, 41.74 Morpholine N-CH:z
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Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the 4-
Acryloylmorpholine molecule.

Table 3: FT-IR Spectroscopic Data for 4-Acryloylmorpholine[2][3]

Wavenumber (cm~?) Assignment

2857 C-H stretch (aliphatic)
1647 C=0 stretch (amide)
1612 C=C stretch (vinyl)
1439 CHz scissoring

1263, 1238 C-N stretch

1115 C-O-C stretch (ether)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 4-
Acryloylmorpholine.

Table 4. Mass Spectrometry Data for 4-Acryloylmorpholine[2][3]

m/z Relative Intensity (%) Assignment

141 36 [M]* (Molecular ion)
126 58 [M - CHs]*

112 22 [M - C2Hs]*

86 72 [M - CsHsO]*

56 86 [C3H4O]*

55 100 [CsH30]*
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Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is particularly relevant for applications involving photopolymerization.[1] In
such processes, 4-Acryloylmorpholine is often part of a photoreactive resin, and its UV-Vis
spectrum helps in determining the appropriate photoinitiator and curing conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of 4-
Acryloylmorpholine.

NMR Spectroscopy (*H and **C)

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Acryloylmorpholine in 0.6-0.7
mL of a deuterated solvent (e.g., CDCls, D20) in a standard 5 mm NMR tube. The use of
deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's
signals.

e Instrument Setup:
o Place the NMR tube in the spectrometer's probe.
o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity, which is essential for high-resolution
spectra.

e 1H NMR Acquisition:
o Acquire the spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
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e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum
to single lines for each unique carbon.

o Set the spectral width to cover the expected range of carbon chemical shifts (typically O-
200 ppm).

o Alarger number of scans is usually required for 3C NMR due to the low natural
abundance of the 13C isotope.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase the spectrum to obtain pure absorption peaks.

[e]

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative ratios of different
protons.

FT-IR Spectroscopy

Objective: To identify the functional groups present in 4-Acryloylmorpholine.
Methodology:
o Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond, germanium) is clean.

o Place a small drop of liquid 4-Acryloylmorpholine directly onto the crystal.
e Instrument Setup:

o Select the desired spectral range (e.g., 4000 to 400 cm™1).
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o Set the resolution (e.g., 4 cm™2).

o Data Acquisition:

o Collect a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Acquire the sample spectrum. Averaging multiple scans (e.g., 16 or 32) will improve the
signal-to-noise ratio.

e Spectral Interpretation:

o ldentify characteristic absorption bands corresponding to specific functional groups by
comparing the peak positions to correlation charts.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 4-
Acryloylmorpholine.

Methodology:
e Sample Preparation:

o Prepare a dilute solution of 4-Acryloylmorpholine in a suitable volatile solvent (e.g.,
acetonitrile, methanol).

e Instrument Setup:

o Choose an appropriate ionization technique, such as Electrospray lonization (ESI) or
Electron Impact (EI).

o Calibrate the mass analyzer using a known standard.
o Data Acquisition:
o Introduce the sample into the mass spectrometer.

o Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).
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o Data Analysis:
o ldentify the molecular ion peak ([M]* or [M+H]*).

o Analyze the fragmentation pattern to identify characteristic fragment ions, which can
provide further structural information.

Synthesis and Polymerization Pathways

Diagrams illustrating the synthesis and polymerization of 4-Acryloylmorpholine are provided
below.

Morpholine
Base :
4-Acryloylmorpholine HCI
Acryloyl Chloride
Termination
Pe
Combination > p-p
Pe
Initiation Propagation
L= E
Initiator (e.g., AIBN) Heat or UV 2Re n (4-Acryloylmorpholine) | Poly(4-Acryloylmorpholine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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